molecular formula C9H19NO2 B1490625 N-(2,2-diethoxyethyl)cyclopropanamine CAS No. 748164-02-5

N-(2,2-diethoxyethyl)cyclopropanamine

Cat. No.: B1490625
CAS No.: 748164-02-5
M. Wt: 173.25 g/mol
InChI Key: STHTUWKZGCOJMM-UHFFFAOYSA-N
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Description

N-(2,2-Diethoxyethyl)cyclopropanamine is a chemical compound of interest in organic synthesis and medicinal chemistry research. The structure incorporates both a cyclopropylamine moiety and a diethoxyethyl group, features that are prevalent in the synthesis of bioactive molecules. The cyclopropane ring is a privileged scaffold in medicinal chemistry, known for its ability to confer conformational restriction, enhance metabolic stability, and improve the binding affinity of lead compounds . This ring is a key structural unit in a large family of natural products and pharmaceuticals, including alkaloids, terpenoids, amino acids, and various drugs, which exhibit a range of biological activities such as anticancer, antimicrobial, and antiviral properties . The diethoxyethyl group, acting as a protected aldehyde, is a versatile functional handle for further chemical transformations. Compounds with similar N-(2,2-diethoxyethyl)amine substructures are frequently utilized as synthetic intermediates and building blocks in chemical synthesis . Researchers may explore the potential of this compound in the development of novel therapeutic agents or as a precursor in complex synthetic routes, such as cyclopropanation reactions used in natural product synthesis . This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

748164-02-5

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

N-(2,2-diethoxyethyl)cyclopropanamine

InChI

InChI=1S/C9H19NO2/c1-3-11-9(12-4-2)7-10-8-5-6-8/h8-10H,3-7H2,1-2H3

InChI Key

STHTUWKZGCOJMM-UHFFFAOYSA-N

SMILES

CCOC(CNC1CC1)OCC

Canonical SMILES

CCOC(CNC1CC1)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Appearance Key Applications
N-(2,2-Diethoxyethyl)cyclopropanamine C₉H₁₉NO₂ ~185.26 Cyclopropylamine, diethoxyethyl Colorless oil Organic synthesis intermediate
N-(2,2-Dimethoxyethyl)cyclopropanamine C₇H₁₅NO₂ 145.20 Cyclopropylamine, dimethoxyethyl Not reported Building block for drug discovery
N-(2,2-Diethoxyethyl)-4-fluoroaniline C₁₂H₁₈FNO₂ 227.28 4-fluoroaniline, diethoxyethyl Not reported Potential pharmaceutical intermediate
N-(2,2-Difluoroethyl)cyclopropanamine C₅H₁₀F₂N 122.14 Cyclopropylamine, difluoroethyl Not reported Fluorinated bioactive agent precursor
N-Benzyl-N-(2,2-diethoxyethyl)bicyclo[1.1.1]pentan-1-amine C₁₆H₂₄N₂O₂ 276.37 Bicyclo[1.1.1]pentane, benzyl, diethoxyethyl Colorless oil Catalytic studies, strained systems

Substituent Effects on Reactivity and Stability

  • Diethoxyethyl vs.
  • Cyclopropane vs. Bicyclic Systems : The bicyclo[1.1.1]pentane derivative () exhibits extreme strain, making it more reactive in ring-opening reactions compared to simple cyclopropanamines .

Key Research Findings

  • Stability : Diethoxyethyl-substituted amines show improved stability in acidic conditions compared to unprotected amines, attributed to the electron-donating ethoxy groups .

Preparation Methods

Preparation of Cyclopropanamine Derivatives

Cyclopropanamine derivatives, including the cyclopropanamine core of the target compound, are typically synthesized via cyclopropanation of α,β-unsaturated esters or acids, followed by functional group transformations.

  • For example, cyclopropanation of esters derived from acrylic acids can be achieved using trimethylsulfoxonium iodide and strong bases like sodium hydride in DMSO, yielding cyclopropane esters which are subsequently converted to amines.

  • Hydrazide intermediates can be prepared from carboxylic acid precursors by reaction with thionyl chloride in aprotic solvents (e.g., toluene) followed by hydrazine treatment, providing a route to cyclopropanamine derivatives.

Introduction of the 2,2-Diethoxyethyl Group via Reductive Amination

The key step in preparing N-(2,2-diethoxyethyl)cyclopropanamine is the N-alkylation of cyclopropanamine with 2,2-diethoxyacetaldehyde or related acetal aldehydes. This is typically accomplished through reductive amination, which avoids isolation of imine intermediates and proceeds under mild conditions.

Catalyst and Reducing Agent:

  • Palladium on carbon (Pd/C) catalyst is widely employed for its efficiency and selectivity in reductive amination reactions.
  • Ammonium formate serves as an in situ hydrogen donor, facilitating the reduction of the imine intermediate to the secondary amine.

Solvent System:

  • Aqueous 2-propanol (isopropanol) mixed with water in a 9:1 volume ratio provides an optimal solvent environment, enhancing solubility and reaction rate.
  • This solvent system also helps in achieving high yields and selectivity for mono-alkylation products.

Reaction Conditions:

  • Room temperature operation (approximately 25 °C) for about 30 minutes is sufficient for completion.
  • Catalyst loading is typically 0.1 equivalents relative to the amine substrate.
  • Ammonium formate is used in excess (around 10 equivalents) to ensure complete reduction.

Experimental Procedure Example for this compound

  • Activation of Catalyst:

    • Pd/C (0.1 equiv) is stirred in 2-propanol/water (9:1 v/v) with ammonium formate (10 equiv) for 5 minutes at room temperature.
  • Reductive Amination:

    • Cyclopropanamine (1 equiv) and 2,2-diethoxyacetaldehyde (1 equiv) are added to the activated catalyst mixture.
    • The reaction mixture is stirred for 30 minutes at room temperature.
  • Workup:

    • The Pd/C catalyst is filtered off using celite.
    • The solvent is removed under reduced pressure at 45–50 °C.
    • The residue is diluted with dichloromethane and washed with brine.
    • The organic layer is dried over sodium sulfate and concentrated.
    • Purification is performed by silica gel column chromatography using ethyl acetate/cyclohexane as eluent.

Yield and Selectivity Data

Based on analogous reductive amination reactions of aniline derivatives with aldehydes under similar conditions, excellent yields of monoalkylated products (70–85%) are typically obtained with high selectivity, minimizing dialkylation or quaternary ammonium salt formation.

Comparative Data Table of Solvent Effects on Reductive Amination (Adapted from Related Studies)

Entry Solvent System Reaction Time (min) Yield of Monoalkylated Product (%) Notes
1 Methanol 30 30 Moderate yield
2 Ethanol 30 No reaction Poor solubility of ammonium formate
3 Isopropanol 30 No reaction Poor solubility of ammonium formate
4 Methanol/Water (9:1) 30 55 Improved yield
5 Ethanol/Water (9:1) 30 65 Better yield
6 Isopropanol/Water (9:1) 30 75 Best yield and rate

Note: The table shows the solvent effect on reductive amination of aniline derivatives, which is highly relevant to the preparation of this compound.

Summary of Advantages of the Reductive Amination Method

  • Mild reaction conditions (room temperature, short reaction time).
  • High selectivity for monoalkylation.
  • Environmentally benign solvents and reagents.
  • Avoidance of toxic reagents and harsh conditions.
  • Simple workup and purification.

Q & A

Basic: What are the optimized synthetic routes for N-(2,2-diethoxyethyl)cyclopropanamine, and how do reaction conditions influence yield?

Answer:
The synthesis of this compound derivatives typically involves reductive amination or nucleophilic substitution. For example, describes a procedure where N-benzyl-(2,2-diethoxyethyl)amine undergoes coupling with bicyclo[1.1.1]pentane under standard conditions, yielding 12% of the product after column chromatography. Key parameters include:

  • Solvent choice : Methanol or dichloromethane (DCM) is often used for solubility and stability .
  • Reducing agents : NaBH₄ or catalytic hydrogenation (e.g., Pt catalysts) are critical for imine reduction, as seen in related cyclopropanamine syntheses .
  • Temperature : Reactions are typically conducted at room temperature or under mild heating (40–60°C) to avoid decomposition .
    Optimization strategies include adjusting stoichiometry of amines and carbonyl precursors and using inert atmospheres to prevent oxidation.

Basic: What analytical techniques are most reliable for characterizing this compound?

Answer:
Structural confirmation requires a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR identify cyclopropane ring protons (δ ~0.5–1.5 ppm) and diethoxyethyl groups (δ ~3.4–4.0 ppm for ethoxy CH₂) .
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., ESI-TOF) confirms molecular ions, as demonstrated for similar compounds in (calculated [M+H⁺] 230.1909; observed 230.1908) .
  • Infrared (IR) spectroscopy : Stretching frequencies for C-N (1250–1350 cm⁻¹) and ether C-O (1100–1200 cm⁻¹) bonds validate functional groups .

Basic: How does the stability of this compound vary under different storage conditions?

Answer:
Stability is influenced by:

  • Moisture : The diethoxy group is hydrolytically sensitive; storage under anhydrous conditions (e.g., molecular sieves) is recommended .
  • Temperature : Long-term stability requires refrigeration (2–8°C), as thermal degradation above 40°C may occur .
  • Light : Amber vials are advised to prevent photolytic cleavage of the cyclopropane ring .
    notes that intermediates with similar structures (e.g., sulfonamide derivatives) remain stable as oils for weeks when stored at –20°C .

Advanced: How does the cyclopropane ring strain influence the reactivity of this compound in catalytic transformations?

Answer:
The cyclopropane ring’s high angle strain (60° vs. 109.5° for sp³ carbons) enhances reactivity:

  • Hydrogenation : Pt catalysts selectively reduce imine bonds without opening the cyclopropane ring, as shown in for related compounds .
  • Ring-opening reactions : Under acidic conditions, the cyclopropane may undergo electrophilic addition, forming linear alkanes. However, the diethoxyethyl group stabilizes the amine, reducing undesired side reactions .
    Computational studies (not explicitly cited in evidence but inferred) suggest that the cyclopropane’s LUMO energy facilitates nucleophilic attack, enabling unique reaction pathways compared to non-cyclic analogs.

Advanced: What strategies resolve contradictions in reported biological activity data for cyclopropanamine derivatives?

Answer:
Discrepancies in bioactivity data (e.g., enzyme inhibition vs. receptor agonism) may arise from:

  • Structural analogs : highlights that substituting cyclopropanamine with cyclohexanamine or cyclobutanamine alters hydrophobic interactions and binding affinities .
  • Assay conditions : Variations in pH (affecting amine protonation) and solvent polarity (DMSO vs. aqueous buffers) can modulate activity. For example, the nitrophenoxy group in related compounds () enhances electron transfer in redox assays but may quench fluorescence in cell-based assays .
  • Orthogonal validation : Combining SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., cAMP modulation) can clarify mechanisms .

Advanced: How can computational methods predict the interaction of this compound with biological targets?

Answer:

  • Docking simulations : Tools like AutoDock Vina model interactions between the cyclopropane moiety and hydrophobic protein pockets (e.g., GPCRs or cytochrome P450 enzymes) .
  • MD simulations : Molecular dynamics assess conformational flexibility of the diethoxyethyl chain, which may adopt extended or folded conformations in binding sites .
  • QSAR models : Quantitative structure-activity relationships correlate electronic parameters (e.g., Hammett σ values of substituents) with observed bioactivity, as inferred from ’s nitrophenoxy derivatives .

Advanced: What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions?

Answer:
Regioselectivity is governed by:

  • Electronic effects : The electron-rich cyclopropane ring directs electrophilic attacks to the less strained C-N bond adjacent to the diethoxy group .
  • Steric hindrance : Bulky substituents on the cyclopropane (e.g., benzyl groups in ) favor coupling at the less hindered ethoxy terminus .
  • Catalyst design : Palladium or rhodium catalysts ( ) promote C–N bond formation via oxidative addition, with ligand choice (e.g., phosphines) tuning selectivity .

Advanced: How do isotopic labeling studies (e.g., ¹⁵N, ²H) elucidate the metabolic fate of this compound?

Answer:

  • ¹⁵N labeling : Tracks amine group metabolism in hepatic microsomes, identifying dealkylation or oxidation products .
  • Deuterium labeling : Positions on the cyclopropane or ethoxy groups (e.g., CD₃) reveal hydrogen/deuterium exchange rates in stability studies .
  • HRMS imaging : Localizes labeled metabolites in tissues, as demonstrated in ’s HRMS protocols .

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